Orthogonal Functional Group Configuration: Three Distinct Reactive Handles in a Single Pyridine Core
CAS 1805472-62-1 uniquely positions three synthetically distinct functional groups—bromine at C3, nitro at C5, and carboxylic acid at C4—on the same pyridine ring . In contrast, the commonly available building block 3-bromo-5-nitropyridine (CAS 15862-30-3) lacks the carboxylic acid moiety entirely, offering only two reactive handles and requiring additional synthetic steps to introduce a carboxyl equivalent when a carboxylic acid is required in the final scaffold [1]. Similarly, the 3-chloro analog 3-chloro-5-nitroisonicotinic acid (CAS 1807050-40-3) substitutes bromine with chlorine, which exhibits lower reactivity in palladium-catalyzed cross-coupling reactions compared to the bromo derivative .
| Evidence Dimension | Number of distinct reactive handles per molecule |
|---|---|
| Target Compound Data | 3 reactive handles (C3-Br, C5-NO₂, C4-COOH) |
| Comparator Or Baseline | 3-bromo-5-nitropyridine (CAS 15862-30-3): 2 reactive handles (C3-Br, C5-NO₂); 3-chloro-5-nitroisonicotinic acid (CAS 1807050-40-3): 3 reactive handles (C3-Cl, C5-NO₂, C4-COOH) |
| Quantified Difference | +1 reactive handle relative to non-carboxylate comparator; Br vs. Cl leaving group differential |
| Conditions | Structural analysis based on molecular composition and functional group enumeration |
Why This Matters
For research groups seeking to minimize synthetic steps, CAS 1805472-62-1 provides three orthogonal functional handles in a single building block, enabling sequential chemoselective transformations without intermediate protecting group manipulations.
- [1] PubChem. 3-Bromo-5-nitropyridine (CID 2762898). View Source
